molecular formula C16H19ClN2 B1460824 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine CAS No. 1040320-71-5

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

Cat. No. B1460824
CAS RN: 1040320-71-5
M. Wt: 274.79 g/mol
InChI Key: IAFYSNRHYJTSMC-UHFFFAOYSA-N
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Description

“7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine” is a chemical compound with the empirical formula C16H19ClN2 . It has a molecular weight of 274.79 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is ClC1=CC2=NC=CC(NC3CCC©CC3)=C2C=C1 . The InChI key is IAFYSNRHYJTSMC-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted boiling point is approximately 425.8°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 . The predicted refractive index is n20D 1.63 .

Scientific Research Applications

Anticancer Potential

A series of 4-aminoquinoline derivatives, which include compounds structurally similar to 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine, were synthesized and assessed for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. These compounds showed significant cytotoxicity, suggesting potential as anticancer agents. The study highlights the promising role of 4-aminoquinoline derivatives in cancer treatment, particularly for breast cancer, with specific compounds emerging as highly potent against certain cell lines, indicating the potential for further development into anticancer drugs (Zhang et al., 2007).

Antioxidant Activity

New selenium-containing quinoline derivatives, closely related to this compound, were synthesized and evaluated for their antioxidant activity. These compounds demonstrated significant antioxidant effects in various in vitro assays, including DPPH and ABTS radical scavenging activities, suggesting their potential as effective antioxidant agents. This research underscores the utility of selenium-containing quinoline derivatives in developing new antioxidant compounds, which could have implications in combating oxidative stress-related diseases (Bocchini et al., 2020).

Antimicrobial Properties

(E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-thiazin-2-amines, structurally akin to this compound, were synthesized and evaluated for their antimicrobial efficacy. These novel compounds exhibited significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This study contributes to the field of antimicrobial research by presenting a new class of compounds with promising activity against pathogenic microorganisms, offering a pathway for the development of new antimicrobial drugs (Nayak et al., 2019).

Antimalarial Activity

Research into chloroquine analogs, including structures similar to this compound, has identified compounds with potent antimalarial properties, particularly against chloroquine-resistant strains. These findings indicate the potential of such compounds in malaria chemotherapy, offering new avenues for the development of effective antimalarial drugs that can overcome resistance issues (Solomon et al., 2010).

Safety and Hazards

The compound has been classified as Aquatic Chronic 4 according to hazard statements . It’s important to handle it with appropriate safety measures to avoid potential hazards. Please refer to the material safety data sheet (MSDS) for more detailed safety information.

properties

IUPAC Name

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFYSNRHYJTSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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